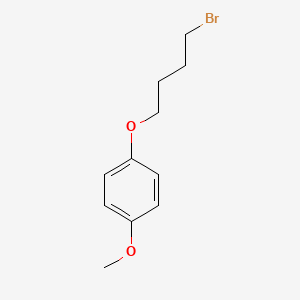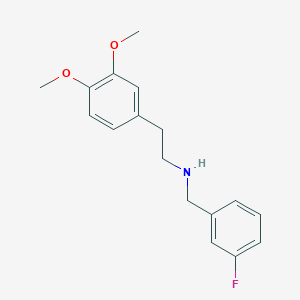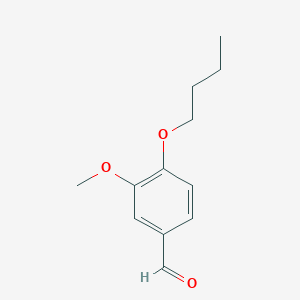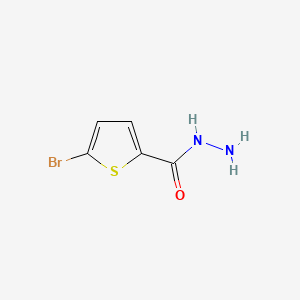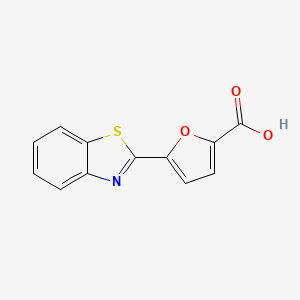
4-Butyl-5-phenyl-4H-1,2,4-triazol-3-thiol
Übersicht
Beschreibung
4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol (BPTT) is a unique and promising compound that has been studied for its many potential applications in the scientific research field. BPTT is a thiol-containing triazole compound that has been found to have a range of interesting physical, chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Antibiotische Mittel
Derivate von 4-Butyl-5-phenyl-4H-1,2,4-triazol-3-thiol wurden synthetisiert und als antibakterielle Mittel bewertet . Diese Verbindungen haben vielversprechende Aktivitäten gegen verschiedene bakterielle und Pilzstämme gezeigt . Die Entwicklung neuer antibakterieller Medikamente ist ein sehr wichtiges Ziel angesichts der schnell wachsenden Antibiotikaresistenz .
Antibakterielle Mittel
1,2,4-Triazol-Derivate, einschließlich this compound, besitzen eine signifikante antibakterielle Aktivität . Sie werden für ihr Potenzial zur Bekämpfung der weltweiten Verbreitung von Antibiotikaresistenz bei Bakterien erforscht .
Antifungalmittel
Der 1,2,4-Triazol-Kern, der in this compound vorhanden ist, wurde in eine Vielzahl therapeutisch wichtiger Mittel integriert, die in der klinischen Therapie verfügbar sind, wie z. B. Itraconazol, Posaconazol und Voriconazol, die antifungale Wirkung besitzen .
Antivirale Mittel
1,2,4-Triazol-Derivate wurden auch bei der Entwicklung von antiviralen Mitteln verwendet, wie z. B. Ribavirin .
Antidepressiva
1,2,4-Triazol-Derivate wurden bei der Entwicklung von Antidepressiva verwendet, wie z. B. Trazodon .
Antiepileptika
Eine Reihe von 4-Butyl-5-(4-alkoxyphenyl)-2H-1,2,4-triazol-3(4H)-onen, die this compound ähneln, wurden synthetisiert und auf ihre antikonvulsiven Wirkungen hin untersucht .
Oberflächenverstärkte Raman-Streuungssonde
1H-1,2,4-Triazol-3-thiol, eine Verbindung, die this compound ähnelt, wurde in einer Studie verwendet, um eine auf Oberflächenverstärkter Raman-Streuung basierende Sonde für die schnelle und genaue Detektion von DNA-Markern zu entwickeln .
Wirkmechanismus
Triazole derivatives have shown comprehensive bioactivities such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities . Triazoles possess advantages over imidazoles, which have slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis .
Safety and Hazards
Zukünftige Richtungen
The usage of most antimicrobial agents is limited, not only by the rapidly developing drug resistance, but also by the unsatisfactory status of present treatments of bacterial and fungal infections and drug side-effects . Therefore, the development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents .
Biochemische Analyse
Biochemical Properties
4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of various bacterial and fungal strains . The interaction of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol with enzymes such as cytochrome P450 can lead to the inhibition of metabolic pathways in microorganisms, thereby exerting its antimicrobial effects . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes the inhibition of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity . For example, 4-Butyl-5-phenyl-4H-1,2,4-triazole-3-thiol can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. Additionally, this compound can act as an allosteric modulator of receptors, altering their conformation and affecting downstream signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.
Eigenschaften
IUPAC Name |
4-butyl-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXVDDJJTWCFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205802 | |
| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26131-62-4 | |
| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26131-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



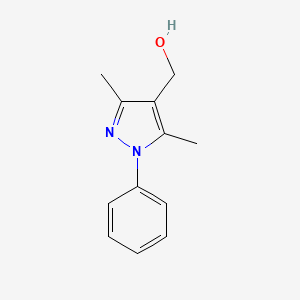


![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)


